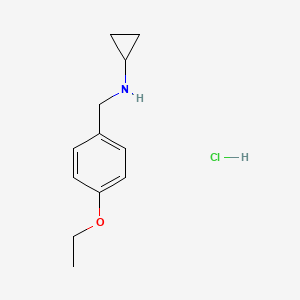

N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride

Description

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-14-12-7-3-10(4-8-12)9-13-11-5-6-11;/h3-4,7-8,11,13H,2,5-6,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVBJFOECHQFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of N-(4-Ethoxybenzyl)cyclopropanamine Hydrochloride

This guide provides a comprehensive technical overview of the discovery and synthesis of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride, a molecule of significant interest in the field of medicinal chemistry. The content is structured to offer researchers, scientists, and drug development professionals a detailed understanding of the compound's scientific context, its synthesis via reductive amination, and the critical considerations for its preparation and characterization.

Discovery and Scientific Context: A Targeted Approach to Epigenetic Modulation

The discovery of N-(4-Ethoxybenzyl)cyclopropanamine is not an isolated event but rather an outcome of extensive research in the field of epigenetics, specifically targeting the enzyme Lysine-Specific Demethylase 1 (LSD1) . LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, plays a crucial role in regulating gene expression by demethylating histone proteins.[1] Its overexpression has been implicated in various cancers, including acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention.[2][3][4]

The core chemical scaffold, a cyclopropylamine moiety, is a key pharmacophore that mimics the protonated lysine side chain, the natural substrate of LSD1. This structural feature allows compounds like N-(4-Ethoxybenzyl)cyclopropanamine to act as mechanism-based inhibitors of LSD1.[5] The discovery process for this and related molecules has been driven by structure-activity relationship (SAR) studies, where systematic modifications of the N-benzyl substituent are performed to optimize potency, selectivity, and pharmacokinetic properties.[4][6] The 4-ethoxybenzyl group, in this context, represents one such modification aimed at enhancing the compound's interaction with the enzyme's active site and improving its drug-like properties.

Retrosynthetic Analysis and Synthesis Strategy

The most logical and widely employed method for the synthesis of N-(4-Ethoxybenzyl)cyclopropanamine is reductive amination .[7] This robust and versatile reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Our retrosynthetic analysis of the target molecule identifies two readily available starting materials: cyclopropylamine and 4-ethoxybenzaldehyde .

The key bond disconnection is the carbon-nitrogen bond between the benzyl group and the cyclopropylamine nitrogen, which directly points to the reductive amination of 4-ethoxybenzaldehyde with cyclopropylamine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Detailed Experimental Protocols

The following protocols are presented as a robust and reproducible method for the synthesis of N-(4-Ethoxybenzyl)cyclopropanamine and its subsequent conversion to the hydrochloride salt. These procedures are based on established methodologies for reductive amination and salt formation.[8]

Synthesis of N-(4-Ethoxybenzyl)cyclopropanamine (Free Base)

This procedure details the reductive amination of 4-ethoxybenzaldehyde with cyclopropylamine.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Ethoxybenzaldehyde | 150.17 | 1.50 g | 10.0 |

| Cyclopropylamine | 57.09 | 0.68 g (0.85 mL) | 12.0 |

| Sodium triacetoxyborohydride | 211.94 | 3.18 g | 15.0 |

| Dichloromethane (DCM) | - | 50 mL | - |

| Acetic Acid (glacial) | 60.05 | 0.60 g (0.57 mL) | 10.0 |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxybenzaldehyde (1.50 g, 10.0 mmol) and dissolve in dichloromethane (DCM, 50 mL).

-

Addition of Amine and Acid Catalyst: To the stirred solution, add cyclopropylamine (0.68 g, 12.0 mmol) followed by glacial acetic acid (0.60 g, 10.0 mmol). The acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.

-

Introduction of Reducing Agent: After stirring for 30 minutes at room temperature, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the starting aldehyde.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).

-

Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. The crude N-(4-Ethoxybenzyl)cyclopropanamine can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent salt formation.

Synthesis of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity |

| N-(4-Ethoxybenzyl)cyclopropanamine | 191.27 | 1.91 g (from previous step) |

| Diethyl Ether | - | 50 mL |

| 2 M HCl in Diethyl Ether | - | ~6 mL (or until precipitation is complete) |

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude or purified N-(4-Ethoxybenzyl)cyclopropanamine (1.91 g, 10.0 mmol) in diethyl ether (50 mL) in an Erlenmeyer flask.

-

Precipitation: While stirring, add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form.

-

Isolation: Continue adding the HCl solution until no further precipitation is observed. Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Drying: Dry the resulting white solid under vacuum to obtain this compound.

Characterization and Data

The synthesized compound should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value | Source |

| N-(4-Ethoxybenzyl)cyclopropanamine | ||

| CAS Number | 892571-13-0 | [6] |

| Molecular Formula | C₁₂H₁₇NO | [6] |

| Molecular Weight | 191.27 g/mol | [6] |

| N-(4-Ethoxybenzyl)cyclopropanamine HCl | ||

| CAS Number | 1050214-32-8 | [2][9] |

| Molecular Formula | C₁₂H₁₈ClNO | [2][9] |

| Molecular Weight | 227.73 g/mol | [2][9] |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥95% | [2] |

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, the benzylic methylene protons, the cyclopropyl protons, and the amine proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the protonated free base.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond, C-H bonds (aliphatic and aromatic), C-O ether linkage, and the aromatic ring.

Conclusion and Future Perspectives

The synthesis of this compound via reductive amination is a straightforward and efficient method for obtaining this valuable research compound. As a member of the cyclopropylamine class of LSD1 inhibitors, it serves as an important tool for researchers investigating epigenetic pathways in cancer and other diseases. Future work in this area will likely focus on the development of analogues with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of their therapeutic potential in various disease models.

References

-

Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213–1220. [Link]

-

Li, Z., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335–4349. [Link]

-

Ota, Y., et al. (2018). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Molecules, 23(11), 2999. [Link]

- Itami, K. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors.

-

Oakwood Chemical. N-(4-Methoxybenzyl)cyclopropanamine hydrochloride. [Link] (Note: This is for the methoxy analogue, but provides context for the hydrochloride salt form).

-

Brånalt, J., et al. (2012). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 3(5), 358–368. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. [Link]

- Google Patents. Process for manufacturing cyclopropylamine. US3711549A.

- Google Patents. Process for the manufacture of cyclopropylamine. US4590292A.

-

Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 113–113. [Link]

Sources

- 1. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 5. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 1050214-32-8 [sigmaaldrich.cn]

N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride structural analogs and derivatives

An In-depth Technical Guide to the Synthesis, Analysis, and Biological Exploration of N-(4-Ethoxybenzyl)cyclopropanamine Hydrochloride and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylcyclopropanamine scaffolds are emerging as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide centers on this compound, a representative member of this class, to explore the synthesis, characterization, and potential therapeutic applications of its structural analogs and derivatives. While literature on this specific molecule is nascent, this document synthesizes established methodologies for cyclopropanamine synthesis and functionalization, drawing from extensive research on related compounds. We delve into the rationale behind experimental design for generating analog libraries, robust analytical techniques for their characterization, and the exploration of their structure-activity relationships (SAR) against relevant biological targets. This guide is intended to serve as a foundational resource for researchers embarking on the design and development of novel therapeutics based on the N-benzylcyclopropanamine core.

Introduction: The Therapeutic Potential of the N-Benzylcyclopropanamine Scaffold

The cyclopropane ring, a unique three-membered carbocycle, imparts conformational rigidity and unique electronic properties to molecules, making it a valuable moiety in drug design. When coupled with a flexible N-benzyl group, the resulting N-benzylcyclopropanamine scaffold offers a versatile platform for creating compounds that can interact with a variety of biological targets. Compounds containing the cyclopropane structure have shown a wide array of biological activities, including antibacterial, antifungal, antiviral, antitumor, and antidepressant effects.[1] The N-benzyl substituent, on the other hand, can be readily modified to fine-tune the steric and electronic properties of the molecule, influencing its binding affinity and selectivity for specific receptors or enzymes.

This compound serves as an excellent starting point for exploring this chemical space. The ethoxy group on the benzyl ring provides a point for potential metabolic interactions and can influence the molecule's pharmacokinetic properties. This guide will use this core structure as a basis for discussing the broader class of N-(substituted benzyl)cyclopropanamine derivatives.

Synthesis of N-(4-Ethoxybenzyl)cyclopropanamine Analogs: A Strategic Approach

The synthesis of a library of N-(4-Ethoxybenzyl)cyclopropanamine analogs can be approached through a convergent strategy, where the cyclopropanamine core and various substituted benzyl halides are prepared separately and then coupled.

Synthesis of the Cyclopropanamine Core

Several methods exist for the synthesis of cyclopropylamine. A common industrial route involves the Hofmann rearrangement of cyclopropanecarboxamide.[2] For laboratory-scale synthesis and the generation of substituted cyclopropylamines, other methods may be more suitable. A modern and versatile approach involves the C-H activation of cyclopropylamine followed by cross-coupling reactions, allowing for the introduction of various aryl groups.[3]

Experimental Protocol: Synthesis of Cyclopropylamine via Hofmann Rearrangement

Materials:

-

Cyclopropanecarboxamide

-

Sodium hypobromite (or sodium hypochlorite)

-

Sodium hydroxide

-

Organic solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

-

Add cyclopropanecarboxamide to the freshly prepared sodium hypobromite solution.

-

Heat the reaction mixture under reflux for the time determined by reaction monitoring (TLC or GC-MS).

-

After completion, cool the reaction mixture and extract the cyclopropylamine into an organic solvent like dichloromethane.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The solvent can be carefully removed by distillation to yield the cyclopropylamine. Caution: Cyclopropylamine is a volatile and flammable liquid.

Synthesis of Substituted Benzyl Halides

A diverse library of analogs requires a range of substituted benzyl halides. These can be synthesized from the corresponding substituted toluenes via free-radical halogenation or from substituted benzyl alcohols via reaction with a halogenating agent (e.g., SOCl₂ or PBr₃).

Experimental Protocol: Synthesis of 4-Ethoxybenzyl Bromide

Materials:

-

4-Ethoxytoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (or a safer alternative like acetonitrile)

Procedure:

-

Dissolve 4-ethoxytoluene and NBS in carbon tetrachloride.

-

Add a catalytic amount of benzoyl peroxide.

-

Reflux the mixture, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to obtain the crude 4-ethoxybenzyl bromide, which can be purified by distillation or chromatography.

Coupling and Derivatization

The final step involves the nucleophilic substitution reaction between cyclopropanamine and the desired benzyl halide. Further derivatization of the secondary amine can also be performed.

Experimental Protocol: Synthesis of N-(4-Ethoxybenzyl)cyclopropanamine

Materials:

-

Cyclopropanamine

-

4-Ethoxybenzyl bromide

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

-

A suitable solvent (e.g., acetonitrile or DMF)

Procedure:

-

Dissolve cyclopropanamine and the base in the chosen solvent.

-

Slowly add a solution of 4-ethoxybenzyl bromide to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel.

-

To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent. The precipitate can then be collected by filtration.

Logical Flow of Synthesis

Caption: General synthetic workflow for N-benzylcyclopropanamine derivatives.

Analytical Characterization: Ensuring Purity and Structural Integrity

Thorough analytical characterization is crucial for confirming the identity and purity of the synthesized analogs. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Purpose | Expected Observations for N-(4-Ethoxybenzyl)cyclopropanamine HCl |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons on the benzyl ring, the benzylic methylene protons, and the protons of the cyclopropyl ring. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms, including those of the ethoxy group, the aromatic ring, the benzylic carbon, and the cyclopropyl carbons. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base, and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |

The characterization of N-benzylphenethylamines and N-benzyl-5-methoxytryptamines has been extensively documented, providing a valuable reference for the types of analytical data to expect.[4]

Exploring Biological Activity and Structure-Activity Relationships (SAR)

The N-benzylcyclopropanamine scaffold is a versatile starting point for discovering compounds with a range of biological activities. Based on existing literature for related structures, several therapeutic areas are of particular interest.

Potential Biological Targets

-

Lysine-Specific Demethylase 1 (LSD1) Inhibition: Numerous studies have highlighted arylcyclopropylamines as potent inhibitors of LSD1, an enzyme implicated in cancer.[3][5] The design of novel analogs of N-(4-ethoxybenzyl)cyclopropanamine could lead to the discovery of new LSD1 inhibitors.[6]

-

NMDA Receptor Modulation: Certain cyclopropane derivatives have been identified as novel NMDA receptor channel blockers, suggesting potential applications in neurological disorders.[7]

-

Antimicrobial Activity: The cyclopropane moiety is present in some compounds with antibacterial and antifungal properties.[1]

-

Serotonin Receptor (5-HT₂A/₂C) Agonism: N-benzyl substitution on phenethylamines has been shown to significantly increase affinity and functional activity at 5-HT₂A receptors.[8]

Designing a Strategy for SAR Studies

A systematic SAR study is essential to optimize the biological activity of the lead compound. The following modifications to the N-(4-ethoxybenzyl)cyclopropanamine scaffold can be explored:

SAR Exploration Strategy

Caption: Key areas for SAR exploration on the N-benzylcyclopropanamine scaffold.

By systematically synthesizing and testing analogs with modifications in these three key areas, researchers can build a comprehensive understanding of the SAR for a given biological target. For example, studies on indolin-5-yl-cyclopropanamine derivatives have shown that the nature of the substituent on the cyclopropanamine nitrogen can greatly influence potency.[5]

Conclusion and Future Directions

The N-benzylcyclopropanamine scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a comprehensive approach to the synthesis, characterization, and biological evaluation of analogs based on this compound. While the direct biological activity of this specific compound is not yet widely reported, the extensive research on related structures provides a strong rationale for its exploration. Future work should focus on the synthesis of a diverse library of analogs and their screening against a panel of relevant biological targets. The insights gained from these studies will be invaluable in advancing our understanding of the therapeutic potential of this important class of molecules.

References

-

Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Synthesis and anticancer activity studies of cyclopamine derivatives. PubMed. [Link]

-

C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. PubMed. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. ResearchGate. [Link]

-

Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker. PubMed. [Link]

-

Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]

-

Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC. [Link]

-

Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. PubMed. [Link]

-

Cyclopropanamine Compounds and Use Thereof. PMC. [Link]

-

Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scientific Research Publishing. [Link]

-

Synthesis, Characterization and Antibacterial Activity Study of Para-Substituted Derivatives of N-Benzyl-3-Methylbuten-2-Enamides. PubMed. [Link]

- Process for the manufacture of cyclopropylamine.

-

Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 3. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Dossier: A Technical Guide to the Potential Biological Targets of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride is a synthetic small molecule whose biological activities and molecular targets remain largely uncharacterized in publicly accessible literature. This technical guide provides a comprehensive framework for the elucidation of its potential biological targets, leveraging a scientifically rigorous, multi-pronged approach. Drawing from established principles of chemical biology and drug discovery, we present a logical workflow that integrates computational prediction with robust experimental validation. The central hypothesis of this guide posits that the presence of the N-benzylcyclopropanamine scaffold, a known pharmacophore, implicates Lysine-Specific Demethylase 1 (LSD1) as a primary potential target. Consequently, a significant portion of this document is dedicated to the experimental validation of this hypothesis. Furthermore, we outline unbiased, proteome-wide strategies to identify additional on- and off-target interactions, which are critical for a thorough understanding of the compound's mechanism of action and for anticipating potential toxicological liabilities. This guide is intended to serve as a practical and in-depth resource for researchers embarking on the target deconvolution of this, and structurally related, small molecules.

Introduction: The Enigma of this compound

This compound (Figure 1) is a small molecule featuring a core N-benzylcyclopropanamine structure. While its specific biological functions are not extensively documented, the cyclopropylamine moiety is a well-established pharmacophore present in several bioactive compounds, most notably as a key structural feature of irreversible inhibitors of enzymes such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[1] The structural similarity to known LSD1 inhibitors, such as tranylcypromine, forms the cornerstone of our initial investigation.[2]

This guide will first explore the rationale behind prioritizing LSD1 as a potential target. Subsequently, we will detail a comprehensive strategy for target identification and validation, encompassing both computational and experimental methodologies. The experimental workflows are designed to be self-validating, providing layers of evidence to confirm or refute target engagement and functional modulation.

The Prime Suspect: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by catalyzing the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[3][4] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[5] The inhibitory mechanism of many cyclopropylamine-containing compounds involves the formation of a covalent adduct with the FAD cofactor, leading to irreversible enzyme inactivation.[1]

Given the structural motif of this compound, we hypothesize that it may act as an inhibitor of LSD1. The following sections outline the methodologies to test this hypothesis.

A Multi-Tiered Approach to Target Identification and Validation

A robust target identification strategy should not rely on a single methodology. We advocate for a tiered approach that begins with computational predictions to generate hypotheses, followed by direct biochemical and cell-based assays for validation.

Tier 1: In Silico Target Prediction

Computational methods offer a rapid and cost-effective means to scan the potential target space.[6]

-

Pharmacophore Modeling and Virtual Screening: A 3D pharmacophore model can be constructed based on known LSD1 inhibitors.[7][8] This model, which defines the essential spatial arrangement of chemical features required for binding, can then be used to virtually screen large compound databases to see if this compound fits the profile.

-

Molecular Docking: Molecular docking simulations can predict the binding pose and affinity of the compound within the active site of LSD1.[9] This provides insights into potential interactions with key amino acid residues and the FAD cofactor.

The following diagram illustrates a typical in silico workflow for target prediction.

Tier 2: Experimental Target Identification

Experimental approaches are essential to confirm the predictions generated in Tier 1 and to discover novel, unanticipated targets.

These methods aim to identify binding partners of the compound without prior assumptions.

-

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule stabilizes its target protein, rendering it more resistant to proteolysis.[10][11][12] Cell lysates are treated with the compound or a vehicle control, followed by limited proteolysis. The protein patterns are then compared using SDS-PAGE and mass spectrometry to identify proteins that are protected from degradation by the compound.[13][14]

The logical flow of a DARTS experiment is depicted below.

-

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This "pull-down" method involves immobilizing the compound on a solid support (e.g., beads) to capture its interacting proteins from a cell lysate.[15][16] The bound proteins are then eluted and identified by mass spectrometry. For covalent binders, a photo-affinity probe can be synthesized to enable covalent capture upon UV irradiation.[17]

If LSD1 is identified in the unbiased screens or based on the strong structural hypothesis, its direct inhibition must be confirmed using biochemical assays.

-

Peroxidase-Coupled Assay: This is a common method that measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.[3][4] The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, allowing for spectrophotometric quantification of enzyme activity.

-

Antibody-Based Assays: These assays, such as DELFIA (dissociation-enhanced lanthanide fluorescent immunoassay), use specific antibodies to detect the demethylated histone substrate.[18] This provides a direct measure of product formation.

-

Mass Spectrometry-Based Assays: These highly sensitive assays directly measure the mass change of the peptide substrate upon demethylation, providing unambiguous evidence of enzyme activity.[19]

Table 1: Comparison of LSD1 Biochemical Assays

| Assay Type | Principle | Advantages | Disadvantages |

| Peroxidase-Coupled | Measures H₂O₂ byproduct | High-throughput, cost-effective | Indirect, prone to interference |

| Antibody-Based (DELFIA) | Detects demethylated product | High sensitivity and specificity | Requires specific antibodies, can be costly |

| Mass Spectrometry | Directly measures substrate/product mass | Label-free, highly sensitive, direct evidence | Requires specialized equipment, lower throughput |

Tier 3: Cellular Target Engagement and Functional Validation

Confirming that the compound interacts with its target in a cellular context and elicits a functional response is the ultimate goal of target validation.

-

Cellular Target Engagement Assays:

-

Western Blotting: Treatment of cells with an effective LSD1 inhibitor should lead to an accumulation of its substrate, H3K4me2. This can be readily detected by Western blotting using an antibody specific for H3K4me2.[4]

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon ligand binding.

-

-

Cell-Based Functional Assays:

-

Cell Viability/Proliferation Assays: The effect of the compound on the proliferation and viability of cancer cell lines known to be sensitive to LSD1 inhibition (e.g., acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines) should be assessed.[20]

-

Differentiation Assays: In AML cell lines like THP-1, LSD1 inhibition can induce differentiation, which can be monitored by the expression of cell surface markers such as CD11b using flow cytometry.[20]

-

Gene Expression Analysis: The expression of known LSD1 target genes, such as Gfi-1b, can be measured by qRT-PCR to confirm functional modulation of LSD1 activity in cells.[2]

-

The following diagram outlines the integrated workflow for target validation.

Detailed Experimental Protocols

Protocol: Drug Affinity Responsive Target Stability (DARTS)

Objective: To identify proteins that are stabilized by this compound in a complex protein lysate.

Materials:

-

This compound

-

Cell line of interest (e.g., a cancer cell line)

-

Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent)

-

Protease (e.g., Pronase)

-

Protease inhibitor cocktail

-

SDS-PAGE gels and running buffer

-

Coomassie Brilliant Blue or silver stain

-

Mass spectrometer

Procedure:

-

Cell Lysate Preparation: Harvest cells and prepare a clarified cell lysate according to standard protocols. Determine the protein concentration using a BCA or Bradford assay.

-

Compound Treatment: Aliquot the cell lysate into tubes. To the experimental tubes, add this compound to the desired final concentration. To the control tube, add an equivalent volume of the vehicle (e.g., DMSO). Incubate for 1 hour at room temperature.

-

Proteolysis: Add the protease to each tube at a predetermined optimal concentration. Incubate for a specific time at room temperature. The optimal protease concentration and incubation time should be determined empirically.

-

Quenching the Reaction: Stop the proteolysis by adding SDS-PAGE sample loading buffer and boiling the samples for 5 minutes.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

Analysis and Mass Spectrometry: Compare the banding patterns between the compound-treated and vehicle-treated lanes. Excise protein bands that are present or more intense in the compound-treated lane. Identify the proteins in these bands using mass spectrometry.

Protocol: LSD1 Biochemical Assay (Peroxidase-Coupled)

Objective: To determine the in vitro inhibitory activity of this compound against LSD1.

Materials:

-

Recombinant human LSD1

-

H3 (1-21)K4me2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer

-

This compound

-

Known LSD1 inhibitor (positive control, e.g., tranylcypromine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound and the positive control in assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the LSD1 enzyme to each well (except for the no-enzyme control). Add the test compound or control to the appropriate wells. Incubate for a predetermined time at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Prepare a substrate solution containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer. Add this solution to each well to start the reaction.

-

Measure Fluorescence: Immediately begin reading the fluorescence (excitation ~530 nm, emission ~590 nm) in a microplate reader at regular intervals for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This technical guide provides a comprehensive and actionable framework for the elucidation of the biological targets of this compound. The strong structural rationale for investigating LSD1 as a primary target is supported by a detailed, multi-tiered experimental plan. The outlined protocols for both unbiased target discovery and focused validation are based on established and robust methodologies in the field of chemical biology. Successful execution of this workflow will not only reveal the primary mechanism of action of this compound but also uncover potential off-target effects, which are crucial considerations for its further development as a chemical probe or therapeutic lead. The insights gained will pave the way for subsequent structure-activity relationship (SAR) studies and lead optimization efforts.

References

- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-174.

- Benedetti, R., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1121068.

- Culhane, J. C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 289-307.

- Kabir, M. T., et al. (2022). Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning. RSC Advances, 12(55), 35859-35876.

- Pai, M. Y., et al. (2015). Target identification using drug affinity responsive target stability (DARTS). Journal of Visualized Experiments, (95), e52445.

- Sun, Y., et al. (2018). Identifying the novel inhibitors of lysine-specific demethylase 1 (LSD1) combining pharmacophore-based and structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1256-1267.

- Yoshida, T. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors.

- Schmitt, M. L., et al. (2014). Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. Journal of Biomolecular Screening, 19(7), 1124-1130.

- Zheng, Y. C., et al. (2013). Identifying the novel inhibitors of lysine-specific demethylase 1 (LSD1) combining pharmacophore-based and structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1138-1145.

-

EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

- Rotili, D., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Bioorganic & Medicinal Chemistry, 22(21), 6063-6073.

- Vianello, P., et al. (2020). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers, 12(10), 2824.

- Prusevich, P., et al. (2018). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 9(5), 417-422.

-

EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) User Manual. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Drug Affinity Responsive Target Stability (Darts). Retrieved from [Link]

- Wang, Y., et al. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules, 29(3), 565.

-

Prusevich, P., et al. (2018). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Request PDF. Retrieved from [Link]

- Yoshino, H., et al. (2013). Measurement of lysine-specific demethylase-1 activity in the nuclear extracts by flow-injection based time-of-flight mass spectrometry.

- West, G. M., & Hyster, T. K. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 620, 1-21.

- O'Brien Johnson, R. (2016). A Liquid Chromatography-Mass Spectrometry Platform for Identifying Protein Targets of Small-Molecule Binding Relevant to Disease and Metabolism.

-

Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Request PDF. Retrieved from [Link]

- Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 689-700.

-

Edelris. (n.d.). Exploring new targets and chemical space with affinity selection-mass spectrometry. Retrieved from [Link]

- Kovaľ, M., et al. (2017). N-Benzyl substitution of polyhydroxypyrrolidines - the way to selective inhibitors of Golgi α-mannosidase II.

- Rollinger, J. M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. International Journal of Molecular Sciences, 21(19), 7102.

- Yurttaş, L., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1269-1279.

-

Oakwood Chemical. (n.d.). N-(4-Methoxybenzyl)cyclopropanamine hydrochloride. Retrieved from [Link]

- Shang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.

- Kim, D., et al. (2008). N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3242-3245.

- Imai, T., et al. (2023). In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. Journal of Computer-Aided Molecular Design, 37(10), 589-605.

- Döndaş, H. A., et al. (20XX). CORRECTED PROOF.

-

PubChem. (n.d.). N-cyclopropylcyclopropanamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride. Retrieved from [Link]

- Al-Hanish, A., et al. (2023). In Silico Investigation of the Human GTP Cyclohydrolase 1 Enzyme Reveals the Potential of Drug Repurposing Approaches towards the Discovery of Effective BH4 Therapeutics. International Journal of Molecular Sciences, 24(2), 1259.

- Trezza, A., et al. (2022). In Silico Multi-Target Approach Revealed Potential Lead Compounds as Scaffold for the Synthesis of Chemical Analogues Targeting SARS-CoV-2. Biology, 11(3), 465.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05102H [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 11. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 12. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]

- 14. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

- 16. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. epigentek.com [epigentek.com]

- 19. Measurement of lysine-specific demethylase-1 activity in the nuclear extracts by flow-injection based time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of N-(4-Ethoxybenzyl)cyclopropanamine Hydrochloride

Abstract

N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride is a key chemical intermediate whose synthesis requires a nuanced understanding of its constituent parts and the reactions that form their linkages. This guide provides an in-depth analysis of the primary starting materials required for its synthesis, focusing on the most prevalent and efficient pathway: reductive amination. We will deconstruct the target molecule into its core components—cyclopropanamine and 4-ethoxybenzaldehyde—and explore their respective syntheses and commercial availability. Furthermore, this document details the selection of appropriate reducing agents and solvents, explains the causal logic behind these choices, and provides a validated experimental protocol. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the foundational chemistry involved in synthesizing this important compound.

Core Synthetic Strategy: A Convergent Approach via Reductive Amination

The molecular architecture of N-(4-Ethoxybenzyl)cyclopropanamine is ideally suited for a convergent synthesis strategy. The most logical and widely employed method for forming the critical secondary amine C-N bond is reductive amination (also known as reductive alkylation).[1][2][3] This powerful transformation involves two key steps, often performed in a single pot:

-

Imine Formation: The condensation of a primary amine (cyclopropanamine) with an aldehyde (4-ethoxybenzaldehyde) to form an intermediate imine (a Schiff base).

-

Reduction: The subsequent reduction of the imine intermediate to the target secondary amine.

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties. This overall strategy is efficient, high-yielding, and offers excellent control over the final product.

Caption: Overall synthetic workflow via reductive amination.

Deep Dive into Key Starting Materials

The success of the synthesis hinges on the quality and accessibility of two primary building blocks.

The Carbonyl Component: 4-Ethoxybenzaldehyde

4-Ethoxybenzaldehyde serves as the electrophilic partner in the reaction, providing the benzyl portion of the final molecule. It is a versatile aromatic aldehyde used widely in the synthesis of pharmaceuticals and as a component in fragrances.[4][5]

-

CAS Number: 10031-82-0

-

Properties: Typically a clear yellow to light brown liquid with a characteristic sweet, floral aroma.[4]

-

Procurement: Commercially available from numerous chemical suppliers. For large-scale operations, sourcing directly from manufacturers is common.

-

In-House Synthesis: While often purchased, it can be synthesized in the lab. A common and reliable method is the Williamson ether synthesis, starting from the more readily available 4-hydroxybenzaldehyde and an ethylating agent like ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃). Another documented route involves the chloromethylation of ethoxybenzene followed by the Sommelet reaction.[6]

The Amine Component: Cyclopropanamine

Cyclopropanamine (or cyclopropylamine) is a strained primary amine that provides the unique cyclopropyl moiety. Its high ring strain contributes to specific reactivity profiles, making it a valuable intermediate in both pharmaceutical and agrochemical manufacturing.[7]

-

CAS Number: 765-30-0

-

Properties: A volatile, colorless liquid with an ammonia-like odor. It is miscible with water and many organic solvents.

-

Procurement: Commercially available, but its synthesis is more complex than that of 4-ethoxybenzaldehyde, which can be reflected in its cost.

-

In-House Synthesis: For cost-effectiveness or supply chain control, in-house synthesis may be necessary. A well-established route starts from γ-butyrolactone. This multi-step process involves ring-opening, esterification, cyclization, and ultimately a Hofmann or Curtius rearrangement to form the amine.[7]

Caption: Key steps in the synthesis of Cyclopropanamine from γ-Butyrolactone.

Reagents for Transformation: The Choice of Reducer

The choice of reducing agent is critical for the success of the reductive amination step. The ideal reagent should be selective for the imine double bond without reducing the aldehyde starting material or the aromatic ring.

Commonly employed reducing agents include:

-

Sodium Borohydride (NaBH₄): A cost-effective and common choice. However, it can also reduce the starting aldehyde, so the reaction is often performed stepwise: form the imine first, then add the borohydride.

-

Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent than NaBH₄.[2] It is particularly effective because it is stable in the slightly acidic conditions (pH ~6-7) that favor imine formation, allowing for a one-pot procedure.

-

Sodium Triacetoxyborohydride (STAB), Na(CH₃COO)₃BH: Another mild and highly selective reagent that is often preferred for its efficacy and non-toxic byproducts. It is particularly useful for reactions with acid-sensitive functional groups.[2]

-

Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a metal catalyst (e.g., Palladium on Carbon, Raney Nickel) is a "green" alternative that produces only water as a byproduct.[8][9] This method is highly effective but requires specialized equipment for handling hydrogen gas under pressure.

Causality in Reagent Selection: The choice often comes down to a balance of reactivity, selectivity, cost, and safety. For laboratory-scale synthesis, Sodium Cyanoborohydride or STAB are frequently chosen for their high selectivity and the convenience of a one-pot reaction. For industrial-scale production, catalytic hydrogenation becomes more attractive due to its lower cost and waste profile.[9]

Data Summary: Starting Material Properties

| Compound | Role | Formula | MW ( g/mol ) | Typical Form | Molar Equiv. |

| 4-Ethoxybenzaldehyde | Carbonyl Component | C₉H₁₀O₂ | 150.17 | Yellow Liquid | 1.0 |

| Cyclopropanamine | Amine Component | C₃H₇N | 57.09 | Colorless Liquid | 1.0 - 1.2 |

| Sodium Cyanoborohydride | Reducing Agent | NaBH₃CN | 62.84 | White Solid | 1.0 - 1.5 |

| Methanol / Ethanol | Solvent | CH₄O / C₂H₆O | - | Liquid | - |

| Hydrochloric Acid | Salt Formation | HCl | 36.46 | Solution in Solvent | 1.0 - 1.1 |

Validated Experimental Protocol: A Self-Validating System

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Objective: To synthesize the target compound via one-pot reductive amination.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-ethoxybenzaldehyde (1.0 eq) and a suitable solvent such as methanol or ethanol (approx. 5-10 mL per gram of aldehyde).

-

Amine Addition: Add cyclopropanamine (1.1 eq) to the solution. If desired, acetic acid can be added as a catalyst to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: In a separate container, dissolve sodium cyanoborohydride (1.2 eq) in a minimal amount of the same solvent. Add this solution dropwise to the reaction mixture while maintaining the temperature below 30°C (an ice bath can be used if necessary).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

-

Workup: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of dilute aqueous HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

-

Extraction: Dilute the remaining aqueous residue with water and adjust the pH to >10 with aqueous NaOH. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The basic conditions ensure the product is in its free base form, which is soluble in the organic phase.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(4-ethoxybenzyl)cyclopropanamine free base, typically as an oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the final this compound product.

Conclusion

The synthesis of this compound is a clear and instructive example of modern organic synthesis, relying on the robust and versatile reductive amination reaction. A thorough understanding of the primary starting materials—4-ethoxybenzaldehyde and cyclopropanamine —is paramount. While the former is widely available, the latter's more involved synthesis makes it a critical component to consider in planning. The choice of reducing agent, from borohydrides to catalytic hydrogenation, allows chemists to tailor the reaction to specific laboratory or industrial constraints, balancing selectivity, cost, and environmental impact. By mastering the procurement or synthesis of these core components, researchers are well-equipped to efficiently produce this valuable chemical intermediate.

References

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]

- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.

-

WorldOfChemicals. (2026, February 12). The Essential Role of 4-Ethoxybenzaldehyde in Chemical Manufacturing. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2008, June 21). Synthesis of 4-hydroxybenzaldehyde from phenol? Retrieved from [Link]

- Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.

-

Alec, C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Gellért, G., et al. (n.d.). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Supporting Information. Retrieved from [Link]

-

MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Sciencemadness Discussion Board - Synthesis of 4-hydroxybenzaldehyde from phenol? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

Predicted ADME properties of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride

An In-Depth Technical Guide to the Predicted ADME Profile of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride

Abstract

The successful progression of a therapeutic candidate through the drug development pipeline is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Unfavorable ADME properties are a leading cause of late-stage clinical trial failures, making early-stage characterization paramount. This guide provides a comprehensive, in-depth analysis of the predicted ADME properties of this compound, a novel small molecule with therapeutic potential. By leveraging advanced in silico predictive models and outlining validating in vitro experimental protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will explore the molecule's predicted physicochemical properties, metabolic fate, potential for drug-drug interactions, and excretion pathways, offering a holistic view grounded in established scientific principles.

Introduction: The Imperative of Early-Stage ADME Profiling

This compound belongs to the benzylamine class of compounds, a scaffold present in numerous biologically active agents. Its unique combination of a cyclopropylamine moiety and an ethoxybenzyl group suggests a complex interplay of lipophilicity and basicity that will govern its pharmacokinetic behavior. Early and accurate prediction of a compound's ADME profile is not merely a data-gathering exercise; it is a strategic imperative that de-risks investment, conserves resources, and accelerates the delivery of safe and effective medicines to patients.

This guide employs a predictive-first approach, utilizing established computational algorithms to forecast the ADME parameters of this compound. These in silico findings are then paired with detailed, field-proven in vitro protocols that serve as the gold standard for experimental validation.

Predicted Physicochemical Properties and Absorption

Absorption is the process by which a drug enters systemic circulation. For orally administered drugs, this is governed by solubility (the ability to dissolve in the gastrointestinal fluid) and permeability (the ability to cross the intestinal membrane).

Key Physicochemical Descriptors

The fundamental physicochemical properties of a molecule provide the foundation for all ADME predictions. For this compound (Molecular Formula: C12H18ClNO), these are predicted as follows:

| Parameter | Predicted Value | Implication for ADME |

| Molecular Weight | 227.73 g/mol | Favorable for oral absorption (typically <500 g/mol ). |

| logP (Octanol/Water) | ~2.5 - 3.0 | Indicates moderate lipophilicity, balancing solubility and permeability. |

| pKa (Basic) | ~9.5 | The cyclopropylamine group is a primary amine, predicted to be strongly basic. The compound will be predominantly ionized in the stomach and partially ionized in the intestine. |

| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Suggests good potential for passive intestinal and blood-brain barrier permeability (typically <140 Ų for CNS drugs, <90 Ų for oral drugs). |

Solubility Prediction

The ethoxy group and the hydrochloride salt form are expected to enhance aqueous solubility. However, the overall molecule retains significant lipophilic character.

-

Predicted Aqueous Solubility: Moderately soluble. The basic amine will be protonated and highly soluble at gastric pH (~1-2). In the higher pH of the intestine (~6-7.5), a larger fraction will exist as the less soluble free base, which could be a rate-limiting factor for absorption.

Permeability Prediction

Permeability is predicted using models that correlate physicochemical properties with the ability to traverse cellular membranes.

-

Predicted Permeability Class: High. The molecule's favorable TPSA and logP fall within the range typical for passively absorbed compounds. It is not predicted to be a significant substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of intestinal cells.

In Silico ADME Prediction and In Vitro Validation Workflow

A robust ADME assessment follows a logical progression from computational prediction to experimental confirmation. This workflow ensures that resources are directed efficiently toward the most promising candidates.

Caption: A streamlined workflow from computational prediction to in vitro validation for ADME profiling.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

To validate the high permeability prediction, the PAMPA is a cost-effective, high-throughput first screen. It models passive diffusion across a lipid membrane.

Objective: To determine the passive permeability coefficient (Pe) of this compound.

Materials:

-

96-well filter plates (PVDF membrane, 0.45 µm)

-

96-well acceptor plates

-

Phosphatidylcholine in dodecane solution (e.g., 20 mg/mL)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Reference compounds (e.g., high-permeability propranolol, low-permeability atenolol)

-

LC-MS/MS system for quantification

Methodology:

-

Membrane Coating: Apply 5 µL of the phosphatidylcholine solution to the filter of each well on the donor plate. Allow the dodecane to evaporate for 5-10 minutes, leaving an artificial lipid membrane.

-

Donor Solution Preparation: Dilute the test compound and reference compounds to a final concentration of 10 µM in PBS (final DMSO concentration should be <1%). Add 200 µL of this solution to each well of the donor plate.

-

Acceptor Solution Preparation: Add 300 µL of fresh PBS to each well of the acceptor plate.

-

Assay Assembly: Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

-

Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

-

Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.

-

Calculation: The permeability coefficient (Pe) is calculated using the following equation:

-

Pe (cm/s) = [ -ln(1 - [Drug]acceptor / [Drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time )

-

Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the membrane surface area, and Time is the incubation time.

-

Predicted Distribution

Distribution describes how a drug reversibly leaves the bloodstream and enters the tissues. Key parameters are plasma protein binding (PPB) and the volume of distribution (Vd).

-

Plasma Protein Binding (PPB): Predicted to be high (>90%) . The molecule's lipophilicity (logP ~2.5-3.0) and basic nature suggest strong binding to albumin and alpha-1-acid glycoprotein in the plasma. High PPB can limit the free fraction of the drug available to exert its therapeutic effect.

-

Volume of Distribution (Vd): Predicted to be moderate to high . As a basic, lipophilic compound, it is expected to distribute from the plasma into tissues. A high Vd suggests tissue accumulation, which can lead to a longer half-life.

-

Blood-Brain Barrier (BBB) Penetration: Predicted to be high . The low TPSA and moderate lipophilicity are strong indicators of an ability to cross the BBB. This is a critical consideration if the target is in the central nervous system (CNS) or if CNS side effects are a concern.

Predicted Metabolism

Metabolism is the biotransformation of a drug, primarily in the liver, into more water-soluble compounds for excretion. This process is mediated mainly by the Cytochrome P450 (CYP) family of enzymes.

Predicted Metabolic Pathways

The structure of this compound presents several potential sites for metabolic attack.

Caption: Predicted major and minor metabolic pathways for the parent compound.

-

Major Pathway: O-de-ethylation of the ethoxy group to form the corresponding phenol (4-((cyclopropylamino)methyl)phenol). This is a very common metabolic route for ethoxyaryl compounds and is often mediated by CYP2D6 and CYP3A4.

-

Minor Pathways:

-

N-dealkylation: Cleavage of the cyclopropylamine group, though this is generally less favorable than O-dealkylation.

-

Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring.

-

-

Phase II Metabolism: The phenolic metabolite formed via O-de-ethylation is a prime substrate for Phase II conjugation, particularly glucuronidation by UGT enzymes, to form a highly water-soluble glucuronide conjugate for excretion.

Predicted CYP450 Interactions

-

CYP Inhibition: The primary amine on the cyclopropyl group poses a potential risk for mechanism-based inhibition of certain CYP enzymes, particularly CYP2D6 or CYP3A4. This occurs when a metabolite forms a reactive intermediate that irreversibly binds to the enzyme. This potential liability requires experimental confirmation.

-

CYP Induction: The molecule is not predicted to be a strong inducer of CYP enzymes.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t1/2) of the compound in a metabolically active system.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Test compound (1 mM stock in DMSO)

-

Positive control compound (e.g., testosterone, verapamil)

-

Ice-cold acetonitrile with an internal standard for reaction termination

-

LC-MS/MS system

Methodology:

-

Incubation Preparation: On ice, prepare a master mix containing HLM (final concentration 0.5 mg/mL) and phosphate buffer.

-

Initiation: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Compound Addition: Immediately add the test compound to a final concentration of 1 µM.

-

Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

-

Data Analysis: Quantify the remaining parent compound at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of the initial linear portion of this curve is the elimination rate constant (k).

-

Calculations:

-

Half-life (t1/2) = 0.693 / k

-

Intrinsic Clearance (Clint) (µL/min/mg protein) = (0.693 / t1/2) * (1 / [HLM protein concentration])

-

Predicted Excretion and Toxicity

Excretion

The primary route of excretion is predicted to be renal . Following extensive Phase I and Phase II metabolism, the resulting polar, water-soluble metabolites (especially the glucuronide conjugate) will be efficiently eliminated from the body via the kidneys. A smaller portion may be eliminated in the bile (hepatic excretion).

Predicted Toxicity Flags

Early toxicity screening is essential to identify potential safety liabilities.

-

hERG Inhibition: The combination of a basic amine and lipophilic character raises a moderate concern for potential inhibition of the hERG potassium channel, which can lead to cardiac QT prolongation. This requires experimental evaluation.

-

Mutagenicity (Ames Test): The molecule does not contain structural alerts (e.g., aromatic nitro groups, alkylating agents) that are commonly associated with mutagenicity. It is predicted to be non-mutagenic.

-

Phospholipidosis: As a cationic amphiphilic drug (CAD), there is a potential risk of inducing phospholipidosis.

Conclusion and Strategic Recommendations

The in silico assessment of this compound presents a promising, albeit challenging, ADME profile.

Favorable Predicted Properties:

-

Good oral absorption potential (high permeability, moderate solubility).

-

High potential for CNS penetration, which is advantageous if the therapeutic target is in the brain.

-

Clear metabolic pathways that lead to detoxification and excretion.

Potential Liabilities and Recommendations:

-

High Plasma Protein Binding: The high predicted PPB must be experimentally confirmed. A high bound fraction may necessitate higher doses to achieve a therapeutic concentration of free drug.

-

Metabolic Stability and DDI Potential: The predicted O-de-ethylation pathway suggests a susceptibility to metabolism by major CYP enzymes. The potential for mechanism-based CYP inhibition must be investigated early using in vitro assays. If inhibition is confirmed, structural modifications to block or slow metabolism may be required.

-

hERG Liability: The moderate risk for hERG inhibition should be prioritized for experimental testing using an automated patch-clamp assay.

This comprehensive predictive analysis provides a clear roadmap for the initial in vitro studies required to validate the ADME profile of this compound, enabling a data-driven approach to its continued development.

References

-

Lipinski's Rule of Five. Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Source: Advanced Drug Delivery Reviews. URL: [Link]

-

Topological Polar Surface Area (TPSA). Title: Polar Surface Area (PSA). Source: Swiss Institute of Bioinformatics (SIB). URL: [Link]

Methodological & Application

Application Note & Protocol: A Guide to the In Vivo Preclinical Evaluation of N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride (ECPH)

For Researchers, Scientists, and Drug Development Professionals.

Introduction

N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride (ECPH), a novel small molecule, has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B). MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[1][2] By inhibiting MAO-B, ECPH is hypothesized to increase synaptic dopamine concentrations, a mechanism with significant therapeutic potential for neurodegenerative disorders such as Parkinson's disease (PD).[3][4] MAO-B inhibitors have been shown to provide symptomatic relief and may possess neuroprotective properties, making them a cornerstone of PD therapy.[4]

This document provides a comprehensive guide for the in vivo evaluation of ECPH, outlining a logical, stepwise progression of studies from pharmacokinetics (PK) to pharmacodynamics (PD), efficacy, and safety. The protocols herein are designed to establish a robust preclinical data package to support further development, in alignment with regulatory expectations for investigational new drugs.[5][6][7]

Figure 1: Mechanism of Action. ECPH inhibits MAO-B, preventing dopamine degradation and increasing its availability.

Part 1: Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of ECPH is fundamental. A well-defined PK profile informs dose selection for subsequent efficacy and toxicology studies and is a critical component of any regulatory submission.[5][8] The initial study will determine key parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and half-life (t1/2) after a single administration.[9][10]

Protocol 1.1: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To characterize the plasma concentration-time profile of ECPH following oral (PO) and intravenous (IV) administration.

Materials:

-

Male Sprague-Dawley rats (n=18, 225-250g)

-

ECPH compound, vehicle (e.g., 0.5% methylcellulose for PO, saline for IV)

-

Dosing gavage needles and syringes

-

Blood collection tubes (K2-EDTA)

-

Centrifuge, analytical balance, vortex mixer

-

LC-MS/MS system for bioanalysis

Methodology:

-

Acclimatization: Acclimate animals for at least 3 days prior to the study.

-

Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.

-

Group Allocation: Randomly assign animals to three groups (n=6 per group):

-

Group 1: PO administration (e.g., 10 mg/kg)

-

Group 2: IV administration (e.g., 2 mg/kg)

-

Group 3: Vehicle control (PO)

-

-

Dose Administration:

-

For PO, administer ECPH via oral gavage. The volume should not exceed 2 mL/100g body weight.[11]

-

For IV, administer via a tail vein bolus injection.

-

-

Blood Sampling: Collect sparse blood samples (approx. 200 µL) from the tail vein at specified time points. A typical schedule would be:

-

Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Each animal is sampled at a subset of timepoints (e.g., 3-4 times) to minimize stress and blood loss.

-

-

Sample Processing: Immediately place blood into K2-EDTA tubes, mix gently, and centrifuge at 4°C (e.g., 2000 x g for 10 min) to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify ECPH concentrations in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.[9] Bioavailability (F%) can be calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Figure 2: Workflow for the single-dose PK study.

Expected Data Output:

| Parameter | IV Route (2 mg/kg) | PO Route (10 mg/kg) |